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Compound of Interest

Compound Name: 1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol
CAS No.: 1629171-80-7
Cat. No.: B1446030

Get Quote

Executive Summary

This guide provides a technical comparison between Pyrazole (the unsubstituted parent
heterocycle) and its functionalized derivative, 1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol. While
pyrazole serves as a fundamental building block in medicinal chemistry with modest intrinsic
activity (primarily Alcohol Dehydrogenase inhibition), the 1-(1-phenyl-ethyl)-4-hydroxy derivative
represents a "privileged scaffold" modification. The introduction of the lipophilic 1-phenylethyl
group and the polar 4-hydroxyl group dramatically alters the physicochemical profile, unlocking
potent antimicrobial, antioxidant, and enzyme-inhibitory properties absent in the parent
molecule.

Part 1: Physicochemical & Structural Analysis[1][2]

The transition from pyrazole to 1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol involves three critical
structural modifications:

o N-Alkylation (Position 1): Replacement of the acidic N-H with a bulky, lipophilic 1-phenylethyl
group.
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e Oxidation (Position 4): Addition of a hydroxyl group, introducing a hydrogen bond

donor/acceptor pair distinct from the ring nitrogens.

o Chirality: The 1-phenylethyl group introduces a chiral center (R/S), allowing for

stereoselective interactions with biological targets.

ble 1: ive Physicochemical Profile[2]

1-(1-Phenyl-
Feature Pyrazole ethyl)-1H-pyrazol-4- Impact on Bioactivity
ol
Derivative has higher
Molecular Structure CsHaN:2 C11H12N20

MW and complexity.

LogP (Lipophilicity) ~0.2 (Hydrophilic)

~2.5 - 3.0 (Lipophilic)

Derivative crosses cell
membranes

significantly better.

The 4-OH mimics

phenolic
H-Bond Donors 1 (N-H) 1 (4-OH)
pharmacophores
(e.g., tyrosine).
Enhanced binding
H-Bond Acceptors 1(N) 2 (N:, 4-OH) capacity to enzyme

pockets.

Acidity (pKa) ~14 (weak acid)

~9-10 (Phenol-like)

The 4-OH is more
acidic than the
pyrazole N-H, aiding

in radical scavenging.

Tautomerism Yes (Rapid 1,2-shift)

Blocked

Fixed regiochemistry
prevents "scrambling”

inside active sites.

Part 2: Biological Activity & Mechanism of Action

Pyrazole: The Baseline
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e Primary Activity: Competitive inhibitor of Alcohol Dehydrogenase (ADH).

e Mechanism: Coordinates with the catalytic Zinc ion in the ADH active site, displacing
water/alcohol.

o Limitations: High water solubility leads to rapid clearance; lacks specific hydrophobic
contacts for high-affinity binding in complex targets (kinases, receptors).

1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol: The Functionalized
Scaffold

This derivative exhibits a "bimodal" activity profile driven by its two functional handles:

A. Antimicrobial & Antifungal Activity

The combination of the lipophilic tail (1-phenylethyl) and the polar head (4-OH) creates an
amphiphilic structure capable of disrupting microbial membranes or inhibiting specific fungal
enzymes (e.g., CYP51/lanosterol 14a-demethylase).

e Mechanism: The phenylethyl group anchors the molecule into the hydrophobic channel of
the target protein, while the 4-OH group forms critical hydrogen bonds with serine or
threonine residues in the active site.

o Data Support: N-substituted pyrazol-4-ols have demonstrated MIC values in the range of 10—
50 pug/mL against C. albicans and S. aureus, significantly more potent than unsubstituted
pyrazole (MIC > 500 pg/mL).

B. Antioxidant Activity[1][2]

o Mechanism: The 4-hydroxyl group allows the molecule to act as a radical scavenger. Upon
donating a hydrogen atom to a free radical (ROOQOe¢), the resulting pyrazolyloxy radical is
stabilized by resonance with the aromatic pyrazole ring.

o Comparison: Pyrazole lacks this H-atom donating capability and shows negligible antioxidant
activity.
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Visualization: Structural Activity Relationship (SAR)[3]
[5]
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Figure 1. SAR map illustrating how functionalization expands the bioactivity profile from simple
metal coordination (ADH) to complex enzyme inhibition and antioxidant effects.

Part 3: Experimental Protocols
Protocol A: Synthesis of 1-(1-Phenyl-ethyl)-1H-pyrazol-4-
ol

Rationale: This protocol ensures the correct regiochemistry by using a substituted hydrazine.[3]

» Reagents: 1-(1-Phenylethyl)hydrazine (1.0 eq), 2-Hydroxy-1,3-propanedial equivalent (e.g.,
nitromalonaldehyde or protected form) or Ethyl 2-formyl-3-oxopropanoate (1.0 eq).

» Solvent: Ethanol (Abs.).
e Procedure:

o Dissolve the dicarbonyl precursor in ethanol.[4]
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o Add 1-(1-phenylethyl)hydrazine dropwise at 0°C.

o Reflux for 4—-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

o Evaporate solvent. Recrystallize from Ethanol/Water.
 Validation:

o 1H NMR: Look for the characteristic methine quartet of the phenylethyl group (~5.5 ppm)
and the D20-exchangeable OH singlet.

Protocol B: Comparative Antioxidant Assay (DPPH
Method)

Rationale: Validates the specific contribution of the 4-OH group compared to the parent
pyrazole.

e Preparation: Prepare 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol
(purple color).

e Samples:

o

Control: Methanol only.

o

Test A: Pyrazole (100 uM).

[¢]

Test B: 1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol (100 uM).

o

Standard: Ascorbic Acid (100 pM).

e Incubation: Mix 1 mL sample + 3 mL DPPH solution. Incubate in dark for 30 mins.
e Measurement: Read Absorbance at 517 nm.

 Calculation:

» Expected Result: Pyrazole < 5% inhibition; Derivative > 50% inhibition (due to 4-OH).
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Protocol C: Antimicrobial Susceptibility (Broth
Microdilution)

Rationale: Determines the MIC (Minimum Inhibitory Concentration) to quantify lipophilicity-

driven potency.

Organisms:S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

Plate Setup: 96-well plates with Mueller-Hinton broth.

Dilution: Serial 2-fold dilution of compounds (Range: 512 pg/mL to 0.5 pg/mL).
Inoculation: Add bacterial suspension (

CFU/mL).

Incubation: 37°C for 24h.

Readout: Visual turbidity or OD600.

Interpretation: The derivative is expected to show lower MICs against Gram+ and Fungi due
to better cell wall penetration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Comparative Bioactivity Guide: 1-(1-Phenyl-ethyl)-1H-
pyrazol-4-ol vs. Pyrazole]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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